3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate
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Overview
Description
VO-Ohpic trihydrate is a highly potent inhibitor of phosphatase and tensin homolog (PTEN), a critical enzyme involved in cellular processes such as cell growth, proliferation, and survival. This compound has garnered significant attention in scientific research due to its ability to modulate PTEN activity, making it a valuable tool in studying various biological pathways and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VO-Ohpic trihydrate typically involves the coordination of vanadium with two hydroxypicolinic acid (OHpic) ligands and an oxo ligand. The reaction conditions often require a controlled environment to ensure the correct stoichiometry and purity of the final product. The process generally includes:
Preparation of Hydroxypicolinic Acid Ligands: Hydroxypicolinic acid is synthesized through the nitration of picolinic acid followed by reduction and hydrolysis.
Coordination with Vanadium: The hydroxypicolinic acid ligands are then coordinated with a vanadium source, such as vanadium pentoxide, in an aqueous solution. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired complex.
Crystallization: The resulting solution is cooled to precipitate the VO-Ohpic trihydrate crystals, which are then filtered and purified
Industrial Production Methods
Industrial production of VO-Ohpic trihydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of hydroxypicolinic acid ligands.
Automated Coordination Reaction: Use of automated reactors to ensure precise control over reaction conditions and stoichiometry.
Purification and Crystallization: Industrial crystallization techniques, such as continuous crystallization, are employed to obtain high-purity VO-Ohpic trihydrate.
Chemical Reactions Analysis
Types of Reactions
VO-Ohpic trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The vanadium center in VO-Ohpic trihydrate can participate in redox reactions, altering its oxidation state.
Ligand Substitution Reactions: The hydroxypicolinic acid ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the vanadium center.
Reducing Agents: Sodium borohydride or other reducing agents can reduce the vanadium center.
Substitution Reagents: Various ligands, such as phosphines or amines, can be used for ligand substitution reactions.
Major Products
Oxidation Products: Higher oxidation state vanadium complexes.
Reduction Products: Lower oxidation state vanadium complexes.
Substitution Products: New vanadium complexes with different ligands.
Scientific Research Applications
VO-Ohpic trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying vanadium chemistry.
Biology: Employed in studies of cellular signaling pathways, particularly those involving PTEN and its downstream targets.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, diabetes, and neurodegenerative diseases due to its ability to modulate PTEN activity.
Industry: Utilized in the development of new materials and as a component in certain industrial processes .
Mechanism of Action
VO-Ohpic trihydrate exerts its effects primarily through the inhibition of PTEN. The compound binds to the active site of PTEN, preventing it from dephosphorylating its substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
bpV(HOpic): Another vanadium-based PTEN inhibitor with similar inhibitory effects but different ligand structures.
VO-OHpic: A variant of VO-Ohpic trihydrate with slight modifications in its ligand composition
Uniqueness
VO-Ohpic trihydrate is unique due to its high potency and selectivity for PTEN. Its specific ligand structure allows for effective inhibition at low concentrations, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O10V |
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Molecular Weight |
399.20 g/mol |
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; |
InChI Key |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] |
Origin of Product |
United States |
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